molecular formula C9H12BrN B12438568 2-bromo-N-propylaniline

2-bromo-N-propylaniline

Cat. No.: B12438568
M. Wt: 214.10 g/mol
InChI Key: RTOIYAJFFNDBHB-UHFFFAOYSA-N
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Description

2-Bromo-N-propylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a propyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-propylaniline can be achieved through several methods. One common approach involves the bromination of N-propylaniline. This process typically uses bromine or a brominating agent such as pyridine hydrobromide perbromide under controlled conditions to introduce the bromine atom into the aromatic ring .

Another method involves a multi-step synthesis starting with the nitration of aniline to form nitroaniline, followed by reduction to form N-propylaniline, and finally bromination to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Products include various substituted anilines.

    Oxidation: Products include quinones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-N-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-propylaniline involves its interaction with various molecular targets. The bromine atom and the propyl group can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Similar structure but lacks the propyl group.

    N-Propylaniline: Similar structure but lacks the bromine atom.

    2-Chloro-N-propylaniline: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-N-propylaniline is unique due to the presence of both the bromine atom and the propyl group, which can significantly influence its chemical reactivity and applications. The combination of these substituents makes it a valuable compound in various chemical syntheses and research applications .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-N-propylaniline

InChI

InChI=1S/C9H12BrN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3

InChI Key

RTOIYAJFFNDBHB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1Br

Origin of Product

United States

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